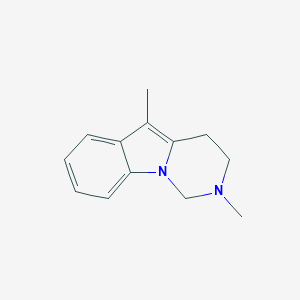
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylpyrimidine with indole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted indole derivatives, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,7-Trimethyl-1,2,3,4-tetrahydropyrimido(1,6-a)indole: This compound has an additional methyl group, which can influence its chemical and biological properties.
1,2,3,4-Tetrahydro-2,5-dimethylpyrimido(1,6-a)indole: A closely related compound with similar structural features.
Uniqueness
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
22106-07-6 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2,5-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2/c1-10-11-5-3-4-6-13(11)15-9-14(2)8-7-12(10)15/h3-6H,7-9H2,1-2H3 |
Clé InChI |
YUNDRVUPOZFFJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCN(CN2C3=CC=CC=C13)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
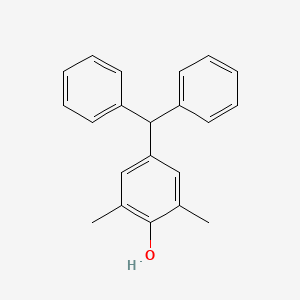
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
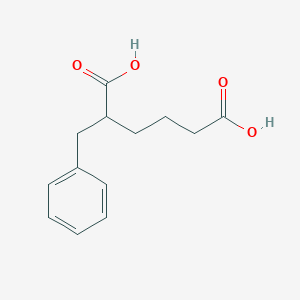
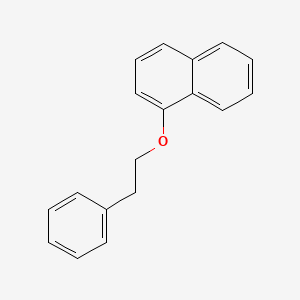



![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
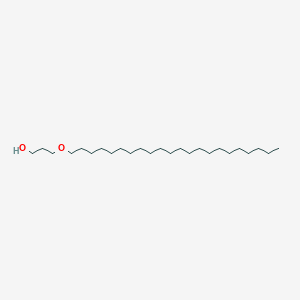
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)

